
6-(tert-butyl)-2-(3-chloro-2-(hydroxymethyl)phenyl)-8-fluorophthalazin-1(2H)-one
概要
説明
6-(tert-butyl)-2-(3-chloro-2-(hydroxymethyl)phenyl)-8-fluorophthalazin-1(2H)-one, also known as BCHMFP, is a novel small molecule that has been developed as a potential therapeutic agent for a variety of diseases. BCHMFP is a highly potent and selective inhibitor of protein kinase C (PKC) and has been shown to effectively reduce the activity of PKC in vitro and in vivo. BCHMFP has been studied for its potential to treat a variety of diseases, including Alzheimer’s disease, cancer, and inflammatory diseases.
科学的研究の応用
Synthesis and Characterization
Compounds with complex structures, including those with tert-butyl and fluorophenyl groups, are synthesized and characterized to explore their potential in various applications. For example, studies have focused on synthesizing compounds and evaluating their structures through spectroscopic methods and X-ray diffraction studies to understand their molecular arrangements and potential biological activities (Sanjeevarayappa et al., 2015). Such research lays the groundwork for developing new materials with specific desired properties.
Biological Evaluation
Research often extends into evaluating the biological activities of synthesized compounds. This includes investigating their antibacterial, anthelmintic, and larvicidal activities to identify potential applications in medicine and agriculture. For instance, novel compounds have been tested for their growth inhibition properties against bacterial and fungal pathogens, showing varying degrees of activity (Kumara et al., 2015). Such studies are crucial for discovering new drugs and treatments.
Photophysical and Photochemical Properties
Compounds, particularly those containing fluorine or related heterocyclic structures, are studied for their photophysical and photochemical properties. Research in this area explores how these compounds behave under light exposure, including their fluorescence quantum yields, lifetimes, and singlet oxygen generation. These properties are essential for applications in photodynamic therapy, sensing, and as materials in optoelectronics (Soyer Can et al., 2016).
Materials Science
In materials science, the synthesis and characterization of polymers and complexes derived from similar compounds are of interest for their unique properties, such as solubility, thermal stability, and electrical conductivity. Research into organosoluble and light-colored fluorinated polyimides demonstrates the potential for developing new materials with specific applications in electronics and coatings (Yang et al., 2006).
特性
IUPAC Name |
6-tert-butyl-2-[3-chloro-2-(hydroxymethyl)phenyl]-8-fluorophthalazin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClFN2O2/c1-19(2,3)12-7-11-9-22-23(18(25)17(11)15(21)8-12)16-6-4-5-14(20)13(16)10-24/h4-9,24H,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUNLXLQCFPSBKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C(=C1)F)C(=O)N(N=C2)C3=C(C(=CC=C3)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(tert-butyl)-2-(3-chloro-2-(hydroxymethyl)phenyl)-8-fluorophthalazin-1(2H)-one | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


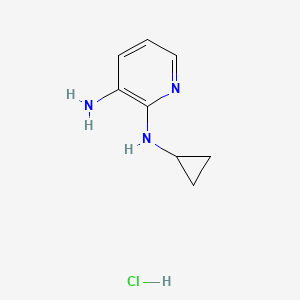


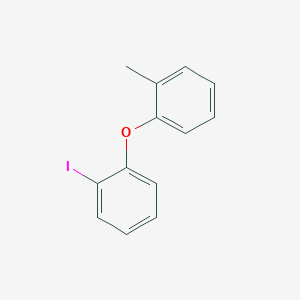
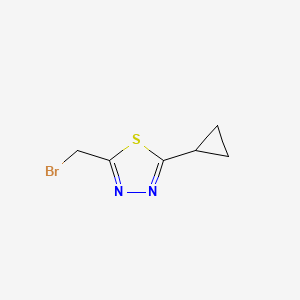


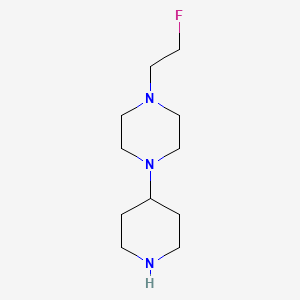
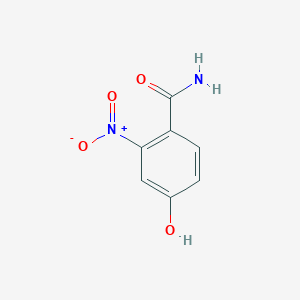

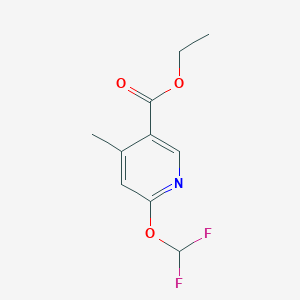
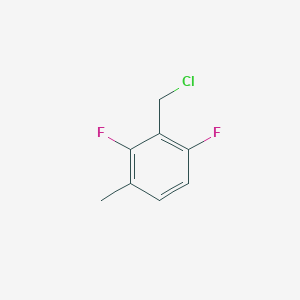
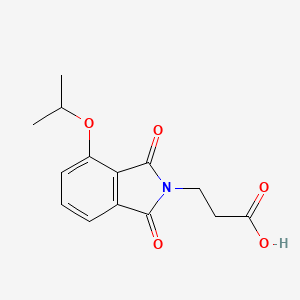
![5-(2-Cyclopropyl-1-(3-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate](/img/structure/B1444706.png)